Cas no 158658-48-1 (4-tert-butyl-N-[(furan-2-yl)methyl]benzamide)

4-tert-butyl-N-[(furan-2-yl)methyl]benzamide structure
158658-48-1 structure
Product Name:4-tert-butyl-N-[(furan-2-yl)methyl]benzamide
Numero CAS:158658-48-1
MF:C16H19NO2
MW:257.327564477921
CID:3050886
PubChem ID:674888
Update Time:2025-05-28

4-tert-butyl-N-[(furan-2-yl)methyl]benzamide Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(tert-Butyl)-N-(furan-2-ylmethyl)benzamide
    • 4-tert-butyl-N-[(furan-2-yl)methyl]benzamide
    • CS-0320870
    • STK030006
    • SR-01000412666-1
    • CHEMBL1370754
    • Oprea1_206561
    • SR-01000412666
    • Oprea1_477612
    • AB00085974-01
    • SCHEMBL13762084
    • 651-539-9
    • AKOS000374051
    • HMS1426O21
    • 4-tert-butyl-N-(2-furylmethyl)benzamide
    • HMS2787K11
    • MLS001077249
    • UPCMLD0ENAT5955296:001
    • 4-tert-butyl-N-(furan-2-ylmethyl)benzamide
    • WAY-231211
    • Cambridge id 5467827
    • DTXSID501330738
    • SMR000473032
    • SALOR-INT L252646-1EA
    • IFLab1_005257
    • F1175-0153
    • 158658-48-1
    • Z31407952
    • Inchi: 1S/C16H19NO2/c1-16(2,3)13-8-6-12(7-9-13)15(18)17-11-14-5-4-10-19-14/h4-10H,11H2,1-3H3,(H,17,18)
    • Chiave InChI: SVRFJMBJZYKSBU-UHFFFAOYSA-N
    • Sorrisi: O1C=CC=C1CNC(C1C=CC(=CC=1)C(C)(C)C)=O

Proprietà calcolate

  • Massa esatta: 257.141578849Da
  • Massa monoisotopica: 257.141578849Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 4
  • Complessità: 300
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 42.2Ų

4-tert-butyl-N-[(furan-2-yl)methyl]benzamide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
A2B Chem LLC
AE93042-1mg
SALOR-INT L252646-1EA
158658-48-1
1mg
$245.00 2024-04-20
A2B Chem LLC
AE93042-5mg
SALOR-INT L252646-1EA
158658-48-1
5mg
$272.00 2024-04-20
A2B Chem LLC
AE93042-10mg
SALOR-INT L252646-1EA
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10mg
$291.00 2024-04-20
A2B Chem LLC
AE93042-25mg
SALOR-INT L252646-1EA
158658-48-1
25mg
$360.00 2024-04-20
Life Chemicals
F1175-0153-2μmol
4-tert-butyl-N-[(furan-2-yl)methyl]benzamide
158658-48-1 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F1175-0153-5μmol
4-tert-butyl-N-[(furan-2-yl)methyl]benzamide
158658-48-1 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F1175-0153-10μmol
4-tert-butyl-N-[(furan-2-yl)methyl]benzamide
158658-48-1 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F1175-0153-20μmol
4-tert-butyl-N-[(furan-2-yl)methyl]benzamide
158658-48-1 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F1175-0153-1mg
4-tert-butyl-N-[(furan-2-yl)methyl]benzamide
158658-48-1 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F1175-0153-2mg
4-tert-butyl-N-[(furan-2-yl)methyl]benzamide
158658-48-1 90%+
2mg
$59.0 2023-07-28
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